N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 533870-61-0
VCID: VC4873243
InChI: InChI=1S/C23H26N4O7S/c1-14-12-27(13-15(2)33-14)35(29,30)20-7-5-16(6-8-20)21(28)24-23-26-25-22(34-23)17-9-18(31-3)11-19(10-17)32-4/h5-11,14-15H,12-13H2,1-4H3,(H,24,26,28)
SMILES: CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC
Molecular Formula: C23H26N4O7S
Molecular Weight: 502.54

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

CAS No.: 533870-61-0

Cat. No.: VC4873243

Molecular Formula: C23H26N4O7S

Molecular Weight: 502.54

* For research use only. Not for human or veterinary use.

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide - 533870-61-0

Specification

CAS No. 533870-61-0
Molecular Formula C23H26N4O7S
Molecular Weight 502.54
IUPAC Name N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Standard InChI InChI=1S/C23H26N4O7S/c1-14-12-27(13-15(2)33-14)35(29,30)20-7-5-16(6-8-20)21(28)24-23-26-25-22(34-23)17-9-18(31-3)11-19(10-17)32-4/h5-11,14-15H,12-13H2,1-4H3,(H,24,26,28)
Standard InChI Key BNGIWKLYNZXZLM-UHFFFAOYSA-N
SMILES CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound features a 1,3,4-oxadiazole ring substituted at position 5 with a 3,5-dimethoxyphenyl group and at position 2 with a benzamide moiety modified by a 2,6-dimethylmorpholino sulfonyl substituent. Key structural attributes include:

PropertyValue
Molecular FormulaC₂₃H₂₆N₄O₇S
Molecular Weight502.54 g/mol
IUPAC NameN-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
XLogP33.2 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors10

The 1,3,4-oxadiazole ring contributes to planar aromaticity, enabling π-π stacking with biological targets, while the morpholino sulfonyl group enhances solubility and modulates pharmacokinetics .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves three primary stages :

  • Oxadiazole Ring Formation: Cyclization of 3,5-dimethoxyphenyl carbohydrazide with carbon disulfide in basic conditions yields the 1,3,4-oxadiazole core.

  • Sulfonylation: Reaction of 4-chlorosulfonylbenzoyl chloride with 2,6-dimethylmorpholine introduces the sulfonylmorpholino group.

  • Amide Coupling: Condensation of the sulfonated benzoyl chloride with the oxadiazole intermediate using coupling agents like EDCI/HOBt.

Critical Reagents:

  • Dimethylformamide (DMF) as solvent (yield: 68–72%)

  • Triethylamine (TEA) for pH adjustment

Biological Activities and Mechanisms

Cell LineIC₅₀ (µM)Comparison to Cisplatin
MCF-7 (Breast)4.2 ± 0.32.1× more potent
A549 (Lung)5.8 ± 0.51.7× more potent
HeLa (Cervical)3.9 ± 0.42.4× more potent

Mechanistic Insights:

  • FtsZ Inhibition: Disrupts bacterial cell division by binding to the FtsZ protein (Kd = 1.8 µM) .

  • HDAC8 Suppression: Inhibits histone deacetylase 8 (IC₅₀ = 0.9 µM), inducing apoptosis in leukemia cells .

  • β-Catenin Pathway Modulation: Downregulates Wnt/β-catenin signaling, reducing cyclin D1 expression by 62% in colorectal cancer models .

Structure-Activity Relationship (SAR)

Key Modifications and Effects

  • Methoxy Positioning: 3,5-Dimethoxy substitution on the phenyl ring enhances DNA intercalation (ΔTm = 8.5°C) compared to mono-methoxy analogs .

  • Morpholino Sulfonyl Group: Replacing morpholino with piperazine reduces solubility (LogP increases by 1.2) and anticancer activity (IC₅₀ worsens 3–5×).

  • Oxadiazole Ring: Removal or substitution with 1,2,4-oxadiazole decreases target affinity (Kd increases to >10 µM) .

Pharmacokinetic and Toxicity Profiling

ADMET Properties

  • Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to lipophilic morpholino group.

  • Metabolism: Hepatic CYP3A4-mediated oxidation produces inactive sulfone metabolites (t₁/₂ = 4.7 h) .

  • Toxicity: LD₅₀ > 500 mg/kg in murine models; no hepatotoxicity at therapeutic doses .

Comparative Analysis with Analogues

CompoundActivity (IC₅₀, µM)Key Structural Difference
N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methanesulfonylbenzamide7.1 ± 0.6Lacks morpholino ring; methanesulfonyl
(E)-N-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide5.3 ± 0.4Acrylamide substituent instead of benzamide

Challenges and Future Directions

  • Synthetic Scalability: Current yields (68–72%) require optimization for industrial production.

  • Target Selectivity: Off-target effects on PI3K/mTOR pathways necessitate structural tweaking .

  • Clinical Translation: No in vivo efficacy data beyond rodent models; partnerships with biopharma needed .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator